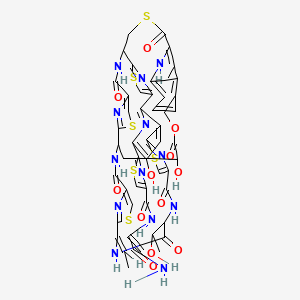
RS 102221 Hydrochloride
Descripción general
Descripción
RS 102221 Hydrochloride is a selective 5-HT2C receptor antagonist . It shows nearly 100-fold selectivity for the 5-HT2C receptor as compared to the 5-HT2A and 5-HT2B receptors . It can promote the differentiation of new nerve cells .
Molecular Structure Analysis
The empirical formula of RS 102221 Hydrochloride is C27H31F3N4O7S·HCl · xH2O . The molecular weight is 649.08 (anhydrous basis) .
Physical And Chemical Properties Analysis
RS 102221 Hydrochloride is a white powder . It is soluble in DMSO to at least 20 mg/mL . It should be stored at 2-8°C .
Aplicaciones Científicas De Investigación
5-HT2C Receptor Antagonist
RS 102221 Hydrochloride is a potent and selective 5-HT2C antagonist . It binds to 5-HT2C receptors and displays around 100-fold selectivity over the 5-HT2A and 5-HT2B subtypes . This makes it a valuable tool in neuroscience research to study the role of 5-HT2C receptors in various physiological and pathological processes.
Neuroscience Research
RS 102221 Hydrochloride has been used in neuroscience research, particularly in studies related to behavioral neuroscience . Its ability to selectively antagonize 5-HT2C receptors can help researchers understand the role of these receptors in behavior and cognition.
Food Intake and Weight Gain
Studies have shown that RS 102221 Hydrochloride can increase food intake and weight gain in rats . This suggests potential applications in studying eating disorders and obesity, and how 5-HT2C receptors might be involved in these conditions.
Schizophrenia & Psychosis
RS 102221 Hydrochloride may also be used in research related to schizophrenia and psychosis . The 5-HT2C receptors have been implicated in these conditions, and studying the effects of their antagonism could provide valuable insights.
Cellular Studies
RS 102221 Hydrochloride has been used in cellular studies, where it has been shown to inhibit 5-HT-induced increases in the extracellular media acidification rate of CHO-K1 cells expressing human 5-HT2C receptors .
Neurogenesis
Some research suggests that RS 102221 Hydrochloride can promote the differentiation of new nerve cells . This could have implications for research into neurodegenerative diseases and brain injury recovery.
Pharmacological Research
Given its high selectivity for 5-HT2C receptors, RS 102221 Hydrochloride is a valuable tool in pharmacological research. It can be used to study the effects of 5-HT2C receptor antagonism on various physiological processes, and to develop and test new drugs targeting these receptors .
Mecanismo De Acción
Target of Action
RS 102221 Hydrochloride is a selective antagonist for the 5-HT2C receptor . The 5-HT2C receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission .
Mode of Action
RS 102221 Hydrochloride shows a high affinity for the 5-HT2C receptor (pKi = 8.4), displaying approximately 100-fold selectivity over the 5-HT2A and 5-HT2B subtypes, and more than 100-fold selectivity over other 5-HT receptors, α- and β-adrenergic, and muscarinic ACh receptors . As an antagonist, it binds to the 5-HT2C receptor and blocks the action of serotonin on this receptor, thereby inhibiting the downstream effects of 5-HT2C receptor activation .
Biochemical Pathways
The 5-HT2C receptor is known to be involved in various functions, including mood regulation, appetite, and anxiety. Antagonism of the 5-HT2C receptor by RS 102221 Hydrochloride can lead to changes in these functions . For instance, it has been shown to promote the differentiation of new nerve cells .
Result of Action
RS 102221 Hydrochloride has been shown to increase food intake and weight gain in rats . This suggests that it may have potential applications in conditions where increased appetite and weight gain are desirable. Additionally, it has been shown to promote the differentiation of new nerve cells , indicating potential neuroregenerative effects.
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F3N4O7S.ClH/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26;/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJZEJZLRDIHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClF3N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RS 102221 Hydrochloride | |
CAS RN |
187397-18-8 | |
| Record name | RS-102221 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK42AGJ62K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)







